![molecular formula C17H18O6 B3182233 [(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate CAS No. 30358-88-4](/img/structure/B3182233.png)
[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate
説明
[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate is a natural product found in Angelica japonica and Saposhnikovia divaricata with data available.
科学的研究の応用
Antitumor Activity
3’-O-acetylhamaudol: exhibits antitumor effects. It has been studied for its potential in inhibiting cancer cell growth. Researchers have investigated its impact on prostate cancer cells, such as DU145 human prostate cancer cells. The compound synergistically enhances thermosensitivity when combined with hyperthermia, leading to apoptosis (programmed cell death) and G2/M cell cycle arrest. The activation of extracellular-regulated kinase (ERK)1/2, c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling pathways, as well as the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, contributes to these effects .
Anti-Angiogenic Properties
The major component of Angelica japonica roots, 3’-O-acetylhamaudol , has dual functions. It acts as an anti-angiogenic agent, which means it can inhibit the formation of new blood vessels. This property is crucial in cancer research, as angiogenesis plays a significant role in tumor growth and metastasis .
Activation of Intestinal Intraepithelial Lymphocytes
Interestingly, 3’-O-acetylhamaudol can activate intestinal intraepithelial lymphocytes. These immune cells are essential for maintaining gut health and immune responses within the intestinal lining. Understanding this activation mechanism could have implications for gastrointestinal health and immune-related disorders .
Inhibition of Endothelin-1 Production
Another related compound, xanthoangelol D , isolated from the roots of Angelica keiskei , inhibits endothelin-1 production by suppressing nuclear factor-κB (NF-κB). Endothelin-1 is involved in blood vessel constriction and inflammation, making this inhibition relevant in cardiovascular and inflammatory research .
Trypanocidal Activity
3’-O-acetylhamaudol: has been identified as a trypanocidal compound. It efficiently inhibits intracellular amastigote replication at low concentrations. This finding is significant in the context of treating parasitic infections caused by trypanosomes .
Potential Analgesic and Antipyretic Effects
Traditionally, the root of Sinodielsia yunnanensis , from which 3’-O-acetylhamaudol is derived, has been used in Chinese medicine as an antipyretic, analgesic, and diaphoretic agent. While more research is needed, this historical use suggests potential benefits in pain management and fever reduction .
作用機序
3’-O-Acetylhamaudol, also known as HY-N6892 or [(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate or (S)-5-Hydroxy-2,2,8-trimethyl-6-oxo-2,3,4,6-tetrahydropyrano[3,2-g]chromen-3-yl acetate, is a compound with significant biological activity. It is isolated from Angelica polymorpha .
Target of Action
The primary targets of 3’-O-Acetylhamaudol are the vascular endothelial growth factor (VEGF) and intestinal intraepithelial lymphocytes . VEGF plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis . Intestinal intraepithelial lymphocytes are immune cells that play a role in maintaining the integrity of the intestinal epithelial barrier and in the immune response to pathogens .
Mode of Action
3’-O-Acetylhamaudol exhibits anti-tumor activity through dual actions: anti-angiogenesis and activation of intestinal intraepithelial lymphocytes . It inhibits VEGF-induced angiogenesis, thereby preventing the formation of new blood vessels that could supply nutrients to the tumor . Additionally, it activates intestinal intraepithelial lymphocytes, enhancing the immune response against the tumor .
Biochemical Pathways
The compound affects the VEGF signaling pathway, leading to the inhibition of angiogenesis .
Pharmacokinetics
. This suggests that it may be rapidly metabolized or poorly absorbed. The metabolites of 3’-O-Acetylhamaudol, hamaudol and 8-hydroxymethylhamaudol, were identified in blood plasma .
Result of Action
The inhibition of angiogenesis by 3’-O-Acetylhamaudol results in the reduction of tumor growth and metastasis . The activation of intestinal intraepithelial lymphocytes enhances the immune response, potentially leading to the destruction of tumor cells .
特性
IUPAC Name |
[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-8-5-11(19)15-13(21-8)7-12-10(16(15)20)6-14(22-9(2)18)17(3,4)23-12/h5,7,14,20H,6H2,1-4H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMBJOBSCRAOAO-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC(=O)C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)OC(=O)C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key biological activities reported for 3'-O-acetylhamaudol?
A1: Research indicates that 3'-O-acetylhamaudol exhibits anti-HIV [] and anti-tumor activities [, ]. Notably, its anti-tumor action is suggested to involve dual mechanisms: anti-angiogenesis and activation of intestinal intraepithelial lymphocytes [].
Q2: What is the primary source of 3'-O-acetylhamaudol, and are there other compounds found alongside it?
A2: 3'-O-acetylhamaudol is primarily isolated from the roots of Angelica species, including Angelica apaensis [] and Angelica japonica [, ]. Interestingly, its presence is often reported alongside other bioactive compounds like oxypeucedanin, isoimperatorin, byakangelicin, and various coumarins and polyacetylenes [, ].
Q3: Have there been any studies investigating the quantitative analysis of 3'-O-acetylhamaudol in plant material?
A3: Yes, a study employed a reversed-phase high-performance liquid chromatography (RP-HPLC) method to quantify 3'-O-acetylhamaudol in the rhizome of Angelica polymorpha []. This method utilized a gradient elution system with methanol and water as the mobile phase and UV detection at a wavelength of 294 nm.
Q4: Are there any known metabolites of 3'-O-acetylhamaudol, and what are their potential biological activities?
A4: While the provided abstracts don't explicitly mention specific metabolites, one study investigated the metabolites of 3'-O-acetylhamaudol isolated from Angelica japonica roots and evaluated their antitumor activities []. This suggests the potential for discovering new bioactive derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




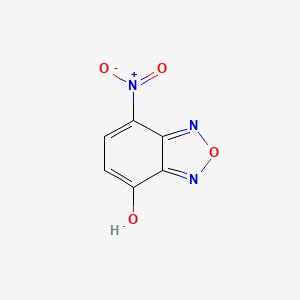
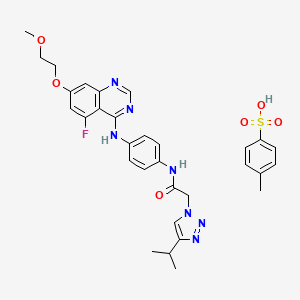

![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)
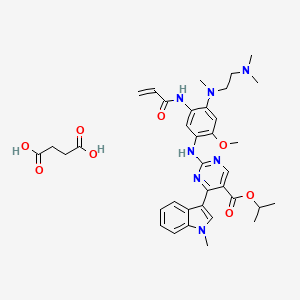

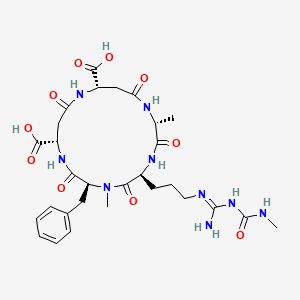

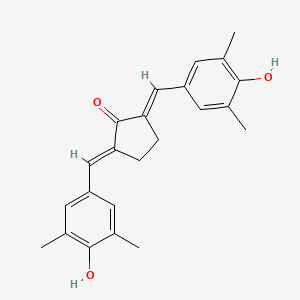
![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)
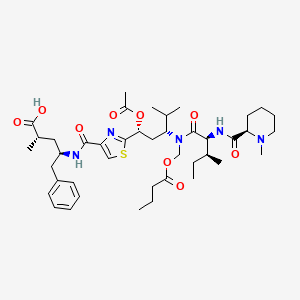
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)
